molecular formula C25H37NO5 B133110 alpha-Hydroxysalmeterol CAS No. 152405-02-2

alpha-Hydroxysalmeterol

Cat. No. B133110
M. Wt: 431.6 g/mol
InChI Key: PGRMEHUQIPZHKM-UHFFFAOYSA-N
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Description

Alpha-Hydroxysalmeterol is a metabolite of Salmeterol . It is a long-acting beta-2 adrenergic receptor agonist . The IUPAC name for alpha-Hydroxysalmeterol is 4-(1-hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol .


Synthesis Analysis

Salmeterol is metabolized predominantly through CYP3A4, an isoform of cytochrome P450. CYP3A4 is responsible for the aliphatic oxidation of the salmeterol base. Salmeterol is extensively metabolized by hydroxylation into alpha-hydroxy-salmeterol .


Molecular Structure Analysis

Alpha-Hydroxysalmeterol contains a total of 69 bonds; 32 non-H bonds, 12 multiple bonds, 16 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 3 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Salmeterol is extensively metabolized by hydroxylation into alpha-hydroxy-salmeterol and subsequently eliminated predominantly in the feces .


Physical And Chemical Properties Analysis

Alpha-Hydroxysalmeterol has a water solubility of 0.00468 mg/mL, logP of 2.36 (ALOGPS) and 2.38 (Chemaxon), and logS of -5 (ALOGPS). It has a pKa (Strongest Acidic) of 10.12 and pKa (Strongest Basic) of 9.4. It has a physiological charge of 1, hydrogen acceptor count of 6, and hydrogen donor count of 5. It has a polar surface area of 102.18 Å2, rotatable bond count of 16, refractivity of 123.91 m3·mol-1, and polarizability of 50.35 Å^3 .

Scientific Research Applications

Metabolic Analysis in Asthma Research

A study by Hostrup et al. (2012) examined the serum and urinary concentrations of salmeterol and its metabolite alpha-hydroxysalmeterol in asthmatics and non-asthmatics. This research highlights the metabolic differences in drug processing between these groups, indicating a higher concentration of alpha-hydroxysalmeterol in asthmatics. This finding is significant for understanding the metabolism of asthma medications and their effectiveness in different patients (Hostrup et al., 2012).

Pharmacokinetics in Doping Control

Jessen et al. (2020) focused on the pharmacokinetics of salmeterol and alpha-hydroxysalmeterol in the context of doping control. Their study provides insights into how these substances are metabolized and excreted, which is crucial for establishing fair and effective doping tests in sports. This research could help refine doping control methods by understanding the metabolic pathways of these substances (Jessen et al., 2020).

Biocatalytic Synthesis Research

A study by Hoyos et al. (2010) discusses the biocatalytic strategies for synthesizing alpha-hydroxy ketones, a category that includes alpha-hydroxysalmeterol. This research is important for pharmaceutical manufacturing, offering environmentally friendly and efficient methods for producing these compounds. The study's findings could enhance the synthesis process of alpha-hydroxysalmeterol, improving its availability and reducing production costs (Hoyos et al., 2010).

Urine Analysis for Doping Control

Another study by Hostrup et al. (2012) investigated the intra-individual variability in urine concentrations of salmeterol and its metabolite alpha-hydroxysalmeterol. This research is significant for doping analysis, as it provides insights into the consistency of excretion rates, crucial for accurate doping tests (Hostrup et al., 2012).

Analytical Chemistry in Biochemical Research

Zhu and Anslyn (2004) developed an enantioselective indicator-displacement assay to determine the enantiomeric excess and concentration of alpha-hydroxyacid samples. This methodology could be applied to the analysis of alpha-hydroxysalmeterol, providing an efficient way to assess its purity and concentration in pharmaceutical preparations (Zhu & Anslyn, 2004).

Safety And Hazards

Salmeterol is extensively metabolized by hydroxylation into alpha-hydroxy-salmeterol and subsequently eliminated through the feces and urine. Salmeterol is 57.4% eliminated in the feces and 23% in the urine .

properties

IUPAC Name

4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO5/c27-19-22-17-21(12-13-24(22)29)25(30)18-26-14-6-1-2-7-15-31-16-8-11-23(28)20-9-4-3-5-10-20/h3-5,9-10,12-13,17,23,25-30H,1-2,6-8,11,14-16,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRMEHUQIPZHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934492
Record name 4-(1-Hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Hydroxysalmeterol

CAS RN

152405-02-2
Record name alpha-Hydroxysalmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152405022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-HYDROXYSALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN3K2MKQ9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
GR Manchee, PJ Eddershaw, LE Ranshaw… - Drug metabolism and …, 1996 - Citeseer
Salmeterol xinafoate(Serevent) is a long-acting fi2-adrenoceptor agonist, used in the treatment of asthma, that has bronchodilator and anti-inflammatory action. Salmeterol is extensively …
Number of citations: 39 citeseerx.ist.psu.edu
GA Jacobson, M Hostrup - Drug Testing and Analysis, 2022 - Wiley Online Library
… following inhalation, salmeterol parent drug is present at relatively low levels compared with other beta2-agonists due to rapid metabolism to the metabolite, alpha-hydroxysalmeterol, …
GA Jacobson, M Hostrup, CK Narkowicz… - Drug Testing and …, 2017 - Wiley Online Library
… Salmeterol is metabolized by cytochrome P450 (CYP) isoform 3A4 to alpha-hydroxysalmeterol9 and there is considerable genetic functional variability in this enzyme,19 which would …
GA Jacobson, JP Fawcett - Sports Medicine, 2016 - Springer
… since the majority is eliminated as the alpha-hydroxysalmeterol metabolite. After a 100-µg … Despite this shortcoming, the alpha-hydroxysalmeterol metabolite has shown some promise …
Number of citations: 20 link.springer.com
TK Goh, YY Yow, A Anwar, NA Khan… - The Natural Products …, 2023 - ingentaconnect.com
Introduction: Acanthamoeba is a ubiquitous and parasitic protozoan capable of causing serious human infections, resulting in blindness and even death. Seaweeds are abundant and …
Number of citations: 0 www.ingentaconnect.com
M Hostrup, C Weinreich, M Bjerre… - ERJ Open …, 2023 - Eur Respiratory Soc
Introduction Many athletes use short-acting inhaled beta 2 -agonists multiple times weekly during training sessions to prevent exercise-induced bronchoconstriction, but it is unclear if …
Number of citations: 0 openres.ersjournals.com
S Ejiofor, AM Turner - Clinical Medicine Insights: Circulatory …, 2013 - journals.sagepub.com
… (CYP) isoform 3A4 is responsible for aliphatic oxidation of salmeterol base, which is extensively metabolized by hydroxylation, with the major metabolite being alpha-hydroxysalmeterol …
Number of citations: 76 journals.sagepub.com
AM Luks, ER Swenson - Chest, 2008 - Elsevier
With increasing numbers of people traveling to high altitude for work or pleasure, there is a reasonable chance that many of these travelers have preexisting medical conditions or are …
Number of citations: 161 www.sciencedirect.com
DW Boulton, JP Fawcett - American Journal of Respiratory Medicine, 2002 - Springer
… Rapid chiral high-performance liquid Chromatographic assay for salmeterol and alpha-hydroxysalmeterol: application to in vitro metabolism studies. J Chromatogr B Biomed Sci Appl …
Number of citations: 15 link.springer.com
Č Ružena, V Jindra, H Renáta - Open Chemistry, 2020 - degruyter.com
β 2 -Agonists (β 2 -adrenergic agonists, bronchodilatants, and sympathomimetic drugs) are a group of drugs that are mainly used in asthma and obstructive pulmonary diseases. In …
Number of citations: 9 www.degruyter.com

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